molecular formula C22H17ClN2O2 B11106021 4-chloro-3,5-dimethyl-2-{(E)-[(2-phenyl-1,3-benzoxazol-5-yl)imino]methyl}phenol

4-chloro-3,5-dimethyl-2-{(E)-[(2-phenyl-1,3-benzoxazol-5-yl)imino]methyl}phenol

Cat. No.: B11106021
M. Wt: 376.8 g/mol
InChI Key: UDDNLMHOTRGSPW-UHFFFAOYSA-N
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Description

4-CHLORO-3,5-DIMETHYL-2-{[(2-PHENYL-1,3-BENZOXAZOL-5-YL)IMINO]METHYL}PHENOL is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a chlorinated phenol group, a dimethyl substitution, and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-3,5-DIMETHYL-2-{[(2-PHENYL-1,3-BENZOXAZOL-5-YL)IMINO]METHYL}PHENOL typically involves a multi-step organic synthesis process. One common method includes the condensation reaction between 4-chloro-3,5-dimethylphenol and 2-phenyl-1,3-benzoxazole-5-carbaldehyde in the presence of an appropriate catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-3,5-DIMETHYL-2-{[(2-PHENYL-1,3-BENZOXAZOL-5-YL)IMINO]METHYL}PHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-CHLORO-3,5-DIMETHYL-2-{[(2-PHENYL-1,3-BENZOXAZOL-5-YL)IMINO]METHYL}PHENOL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-CHLORO-3,5-DIMETHYL-2-{[(2-PHENYL-1,3-BENZOXAZOL-5-YL)IMINO]METHYL}PHENOL involves its interaction with specific molecular targets and pathways. The compound is known to interact with cellular membranes, disrupting their integrity and leading to cell death. It may also inhibit certain enzymes and signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-CHLORO-3,5-DIMETHYL-2-{[(2-PHENYL-1,3-BENZOXAZOL-5-YL)IMINO]METHYL}PHENOL is unique due to its combined structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H17ClN2O2

Molecular Weight

376.8 g/mol

IUPAC Name

4-chloro-3,5-dimethyl-2-[(2-phenyl-1,3-benzoxazol-5-yl)iminomethyl]phenol

InChI

InChI=1S/C22H17ClN2O2/c1-13-10-19(26)17(14(2)21(13)23)12-24-16-8-9-20-18(11-16)25-22(27-20)15-6-4-3-5-7-15/h3-12,26H,1-2H3

InChI Key

UDDNLMHOTRGSPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4)O

Origin of Product

United States

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